molecular formula C9H14F2O3 B13637000 2,2-Difluoro-2-(1-hydroxy-4-methylcyclohexyl)acetic acid

2,2-Difluoro-2-(1-hydroxy-4-methylcyclohexyl)acetic acid

Cat. No.: B13637000
M. Wt: 208.20 g/mol
InChI Key: YBLSMUCYBPQHIA-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(1-hydroxy-4-methylcyclohexyl)acetic acid is a fluorinated organic compound with the molecular formula C9H14F2O3 This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(1-hydroxy-4-methylcyclohexyl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid framework. One common method is the fluorination of a suitable precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The choice of fluorinating agents and solvents is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(1-hydroxy-4-methylcyclohexyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2,2-Difluoro-2-(1-oxo-4-methylcyclohexyl)acetic acid.

    Reduction: Regeneration of the original hydroxyl compound.

    Substitution: Formation of derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

2,2-Difluoro-2-(1-hydroxy-4-methylcyclohexyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(1-hydroxy-4-methylcyclohexyl)acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with target molecules, further stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-2-(1-methoxycyclohexyl)acetic acid
  • 2,2-Difluoro-2-(4-nitrophenyl)acetic acid

Comparison

Compared to similar compounds, 2,2-Difluoro-2-(1-hydroxy-4-methylcyclohexyl)acetic acid is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. The cyclohexyl ring also contributes to its structural stability and potential interactions with biological targets.

Properties

Molecular Formula

C9H14F2O3

Molecular Weight

208.20 g/mol

IUPAC Name

2,2-difluoro-2-(1-hydroxy-4-methylcyclohexyl)acetic acid

InChI

InChI=1S/C9H14F2O3/c1-6-2-4-8(14,5-3-6)9(10,11)7(12)13/h6,14H,2-5H2,1H3,(H,12,13)

InChI Key

YBLSMUCYBPQHIA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C(C(=O)O)(F)F)O

Origin of Product

United States

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